

Technical Guide: Boc-Phe(4-Cl)-OH in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-Phe(4-Cl)-OH*

Cat. No.: *B558671*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides core physicochemical data for N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine (**Boc-Phe(4-Cl)-OH**), a key building block in peptide synthesis. It details a representative experimental protocol for its incorporation into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). The document includes a summary of molecular properties and a visual workflow to aid researchers in the practical application of this compound for developing novel peptide-based therapeutics and research tools.

Physicochemical Properties

Boc-Phe(4-Cl)-OH is an amino acid derivative used in peptide synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise elongation of peptide chains. The 4-chloro substitution on the phenyl ring can introduce unique properties to the final peptide, such as increased stability or altered binding affinity.

Quantitative data for **Boc-Phe(4-Cl)-OH** is summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	C ₁₄ H ₁₈ ClNO ₄	[1][2][3][4]
Molecular Weight	299.75 g/mol	[1][4]
299.8 g/mol	[2][3][5]	
CAS Number	68090-88-0	[1][2][3][4]
Appearance	White to off-white solid/powder	[1][2]
Purity	≥98%	[2][4]

Application in Peptide Synthesis: Experimental Protocol

Boc-Phe(4-Cl)-OH is primarily utilized in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[4] The following is a generalized protocol for the incorporation of **Boc-Phe(4-Cl)-OH** into a peptide chain growing on a solid support resin (e.g., Merrifield or PAM resin).

Objective: To couple **Boc-Phe(4-Cl)-OH** to a resin-bound peptide chain with a free N-terminal amine.

Materials:

- Peptide-resin with a free amino group
- **Boc-Phe(4-Cl)-OH**
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA)

- Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Nitrogen gas for drying and inert atmosphere

Protocol Steps:

- Resin Swelling: The peptide-resin is first swollen in an appropriate solvent like DCM or DMF to ensure reaction sites are accessible.[\[3\]](#)
- Boc Deprotection (if necessary): If the N-terminus of the peptide-resin is Boc-protected, this group must be removed.
 - Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes.[\[3\]](#) This cleaves the Boc group, leaving the N-terminal amine as a trifluoroacetate salt.[\[6\]](#)
 - Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.[\[3\]](#)
- Neutralization:
 - Treat the resin with a solution of 5-10% DIPEA in DCM or DMF for 5-10 minutes.[\[6\]](#)[\[7\]](#) This step neutralizes the trifluoroacetate salt to yield the free primary amine, which is necessary for the subsequent coupling reaction.[\[6\]](#)
 - Wash the resin multiple times with DCM and/or DMF to remove excess base.[\[5\]](#)
- Amino Acid Activation & Coupling:
 - In a separate vessel, dissolve **Boc-Phe(4-Cl)-OH** (typically 2-4 equivalents relative to the resin's substitution level) and an equivalent amount of a coupling agent like HBTU in DMF. [\[8\]](#)
 - Add DIPEA (2-4 equivalents) to the activation mixture.
 - Add the activated amino acid solution to the washed, neutralized peptide-resin.[\[8\]](#)

- Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[8]
- Washing:
 - After the coupling period, filter the reaction solution from the resin.
 - Wash the peptide-resin extensively with DMF and DCM to remove excess reagents and soluble byproducts.[9]
- Cycle Repetition:
 - The resin is now ready for the next cycle of deprotection and coupling to add the subsequent amino acid in the desired sequence.[9] This process is repeated until the full peptide has been assembled.[6]

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis for the addition of an amino acid like **Boc-Phe(4-Cl)-OH**.



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Caption: Workflow for one cycle of Boc solid-phase peptide synthesis.

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